N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. This compound combines a thiazolopyrimidine ring system with a benzamide group, making it a versatile material with immense potential for scientific research.
Mechanism of Action
- Target of Action The compound’s primary targets are not clearly recognized in the literature. However, it combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group . These structural features suggest potential interactions with cellular proteins or enzymes.
- As of now, there is limited information on the affected biochemical pathways and downstream effects. However, compounds with similar scaffolds (such as pyrrolopyrazines) have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Medicinal chemistry researchers may find this compound’s structure attractive for drug discovery research .
Preparation Methods
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide typically involves the following steps:
S-Alkylation: The reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives.
Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures to induce intramolecular cyclization, forming the thiazolopyrimidine ring system.
Acylation: Acylation of the 7-NH2 group of the thiazolopyrimidine ring to form the benzamide derivative.
Chemical Reactions Analysis
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide ring can be replaced with other substituents.
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide can be compared with other thiazolopyrimidine derivatives, such as:
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: This compound also contains a thiazolopyrimidine ring system but is linked to a quinoline ring instead of a benzamide group.
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide: This derivative has fluorine atoms on the benzamide ring, which may alter its chemical and biological properties.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)13-11(23-3)6-5-7-12(13)24-4/h5-8H,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNSUDKRHXNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC=C3OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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